N-(2-piperidin-1-ylethyl)quinoline-8-carboxamide
Overview
Description
N-(2-piperidin-1-ylethyl)quinoline-8-carboxamide is a compound that belongs to the class of quinoline derivatives. Quinoline, a heterocyclic aromatic organic compound, is known for its broad spectrum of bioactivity and has been extensively studied for its potential therapeutic applications . The addition of a piperidine moiety to the quinoline structure enhances its pharmacological properties, making it a compound of interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-piperidin-1-ylethyl)quinoline-8-carboxamide typically involves the reaction of quinoline-8-carboxylic acid with 2-(piperidin-1-yl)ethylamine. The reaction is usually carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(2-piperidin-1-ylethyl)quinoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens and nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinoline derivatives, each with distinct pharmacological properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(2-piperidin-1-ylethyl)quinoline-8-carboxamide involves its interaction with molecular targets such as protein kinases. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells. This is achieved through the down-regulation of anti-apoptotic proteins (e.g., Bcl-2) and the up-regulation of pro-apoptotic proteins (e.g., BAX and Caspase-3) .
Comparison with Similar Compounds
Similar Compounds
Quinoline-8-carboxamide derivatives: These compounds share the quinoline core structure and exhibit similar pharmacological properties.
Piperidine derivatives: Compounds containing the piperidine moiety are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties.
Uniqueness
N-(2-piperidin-1-ylethyl)quinoline-8-carboxamide stands out due to its combined quinoline and piperidine moieties, which enhance its bioactivity and therapeutic potential. This dual functionality makes it a promising candidate for drug development and other scientific research applications .
Properties
IUPAC Name |
N-(2-piperidin-1-ylethyl)quinoline-8-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c21-17(19-10-13-20-11-2-1-3-12-20)15-8-4-6-14-7-5-9-18-16(14)15/h4-9H,1-3,10-13H2,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKGHUMFMDDLNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C2=CC=CC3=C2N=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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